4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine
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Overview
Description
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is an organic compound that features a fluorophenoxy group attached to a dimethylbutan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine typically involves the reaction of 3-fluorophenol with 2,2-dimethylbutan-1-amine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly and economically viable may be explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Used in the synthesis of regorafenib, a multikinase inhibitor.
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: Known for their herbicidal activity.
Uniqueness
4-(3-Fluorophenoxy)-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the combination of a fluorophenoxy group with a dimethylbutan-1-amine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18FNO |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,9-14)6-7-15-11-5-3-4-10(13)8-11/h3-5,8H,6-7,9,14H2,1-2H3 |
InChI Key |
HCIXHAKZNHTGSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=CC(=CC=C1)F)CN |
Origin of Product |
United States |
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